molecular formula C19H24N4O4S B2650534 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate CAS No. 886907-20-6

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate

Cat. No.: B2650534
CAS No.: 886907-20-6
M. Wt: 404.49
InChI Key: IRBPUJOHULTFDG-UHFFFAOYSA-N
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Description

Overview of Thiazolo[3,2-b]Triazole Chemistry

Thiazolo[3,2-b]triazoles are fused heterocyclic systems comprising a thiazole ring condensed with a 1,2,4-triazole moiety. The thiazole component contributes a sulfur atom at position 1 and a nitrogen atom at position 3, while the triazole ring introduces additional nitrogen atoms at positions 2 and 4 of the fused system. This unique architecture enables significant π-electron delocalization, enhancing aromaticity and stability compared to isolated thiazole or triazole rings. The structural rigidity of the fused system allows for precise spatial orientation of functional groups, making it advantageous for molecular recognition in medicinal chemistry.

Synthetic routes to thiazolo[3,2-b]triazoles typically involve cyclocondensation reactions between mercapto-triazole precursors and α-halogenocarbonyl compounds. For example, phenacyl bromides react with 5-mercapto-1,2,4-triazoles under acid catalysis to form the fused ring system. Recent advancements employ microwave-assisted synthesis and flow chemistry to improve reaction efficiency, with yields exceeding 80% in optimized conditions.

Historical Development of Functionalized Heterocyclic Systems

The exploration of heterocyclic systems dates to the 19th century, with thiazole’s identification in vitamin B₁ (thiamine) catalyzing interest in sulfur-nitrogen heterocycles. The triazole ring gained prominence in the 1950s following the discovery of antifungal properties in 1,2,3-triazole derivatives. Fusion of these systems emerged in the late 20th century as a strategy to combine pharmacological benefits: thiazole’s metabolic stability and triazole’s hydrogen-bonding capacity.

Key milestones include:

  • 1987 : First reported synthesis of thiazolo[3,2-b]triazoles via Hantzsch-type cyclization
  • 2005 : Computational studies confirming enhanced aromaticity in fused systems compared to parent heterocycles
  • 2020 : Development of one-pot methodologies enabling simultaneous thiazole-triazole fusion and peripheral functionalization

Significance in Medicinal Chemistry Research

Thiazolo[3,2-b]triazoles exhibit broad bioactivity profiles due to their ability to mimic peptide bonds and interact with biological targets. Critical pharmacological properties include:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition (MIC values: 2–8 μg/mL against Staphylococcus aureus)
  • Anti-inflammatory Effects : COX-2 selectivity indices up to 15.7:1 through hydrophobic interactions with the enzyme’s arachidonic acid binding channel
  • Anticancer Potential : Topoisomerase II inhibition with IC₅₀ values <10 μM in MCF-7 breast cancer cells

The ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate derivative exemplifies modern hybridization strategies, combining:

  • Thiazolo-triazole core for target engagement
  • Furan moiety for improved solubility (logP reduction by 0.8 units vs. non-furan analogs)
  • Piperidine-3-carboxylate ester to enhance blood-brain barrier permeability

Current Research Trends and Applications

Recent advances focus on three key areas:

  • Dual-Target Inhibitors : Designing derivatives that simultaneously inhibit COX-2 and 5-lipoxygenase enzymes, achieving >90% inflammation reduction in murine models
  • Antimicrobial Adjuvants : Restoring β-lactam antibiotic efficacy against methicillin-resistant Staphylococcus aureus (MRSA) through efflux pump inhibition
  • Neuroprotective Agents : Modulating NMDA receptor activity via allosteric binding (K~i~ = 43 nM for glutamate site inhibition)

Synthetic methodology innovations include:

  • Continuous Flow Systems : Reducing reaction times from 48 hours to <30 minutes while maintaining >95% purity
  • Biocatalytic Approaches : Using lipase enzymes to achieve enantioselective esterification (ee >98%)
  • Machine Learning Models : Predicting synthetic yields within ±5% accuracy using reaction condition algorithms

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-8-6-10-27-13)22-9-5-7-12(11-22)18(25)26-4-2/h6,8,10,12,15,24H,3-5,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBPUJOHULTFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a piperidine core, an ethyl ester, and heterocyclic rings (thiazole and triazole), which contribute to its diverse biological activities. The molecular formula is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol.

Research indicates that this compound primarily targets the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. The interaction with these proteins plays a critical role in modulating cellular responses to stress and inflammation:

  • ER Stress Pathway : The compound influences the endoplasmic reticulum (ER) stress response, which is essential for maintaining protein homeostasis within cells. This pathway is crucial in neuroprotection and cellular survival under stress conditions.
  • NF-kB Pathway : By affecting NF-kB signaling, the compound exhibits anti-inflammatory properties that can be beneficial in various inflammatory diseases.

Biological Activities

The biological activities of this compound include:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in medicinal chemistry:

PropertyDescription
SolubilityModerate solubility in organic solvents
StabilityStable under physiological conditions
BioavailabilityPotentially high due to favorable structural characteristics

Factors such as pH and temperature can influence the stability and efficacy of the compound during biological assays.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds that share structural elements with this compound:

  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, similar thiazole-triazole compounds have shown significant reductions in neuroinflammation and improved cognitive function.
  • Anti-inflammatory Effects in Cell Cultures : In vitro studies indicated that compounds with similar structures reduced TNF-alpha levels in macrophages exposed to inflammatory stimuli.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects : The compound has shown potential in mitigating neuroinflammation and protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : It interacts with key proteins involved in inflammatory pathways, such as activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), suggesting its role in reducing inflammation in various models.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Neurodegenerative Diseases : Due to its neuroprotective properties, it may be explored as a candidate for treating conditions like Alzheimer's disease or Parkinson's disease.
  • Cancer Therapy : The structural characteristics suggest potential anticancer activity; further investigation into its effects on cancer cell lines could yield valuable insights.
  • Antimicrobial Research : Compounds similar in structure have demonstrated antimicrobial properties; thus, this compound may also be evaluated for its efficacy against various pathogens .

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: Replacing the furan-2-yl group with 3-fluorophenyl (as in and ) introduces electron-withdrawing fluorine, altering electronic distribution and lipophilicity. This may enhance membrane permeability but reduce aromatic π-donor interactions .
  • Heterocyclic Systems : Piperidine (6-membered) vs. piperazine (6-membered with two nitrogen atoms) affects basicity and hydrogen-bonding capacity. Piperazine derivatives often exhibit improved solubility due to additional nitrogen atoms .
  • Functional Groups: The methanone group in introduces a ketone, which may increase electrophilicity and reactivity compared to the ester group in the target compound .

Physicochemical and Bioactive Properties

  • LogP Predictions : The target compound’s furan-2-yl group likely reduces logP (more polar) compared to fluorophenyl analogs (higher logP due to fluorine’s hydrophobicity). This impacts bioavailability and blood-brain barrier penetration .
  • Hydrogen Bonding : The hydroxythiazolo-triazole and piperidine carboxylate groups enable strong intermolecular hydrogen bonds, as observed in similar triazole derivatives (e.g., C–H···O/N interactions in ). These interactions stabilize crystal structures and enhance binding to biological targets .
  • Bioactivity : Triazole-thiazole hybrids are associated with antimicrobial and insecticidal activities. For example, pyridylmethyl-triazole derivatives exhibit agrochemical properties, suggesting the target compound may share similar applications .

Research Findings and Implications

Stability and Reactivity

  • Electronic Delocalization : Shortened C–N bond lengths in the triazole-thiazole core (analogous to ’s 1.28–1.36 Å vs. typical 1.47 Å) indicate significant electron delocalization, enhancing thermal and metabolic stability .
  • Synthetic Challenges : The furan-2-yl group’s sensitivity to oxidation may complicate synthesis, requiring protective strategies during heterocyclization .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is synthesized via multi-step reactions involving heterocyclic condensation. Key steps include:

  • Step 1 : Formation of pyrazole intermediates using diethyl oxalate and ketones under basic conditions (e.g., sodium hydride in toluene) .
  • Step 2 : Cyclization with hydrazine hydrate to generate triazole-thiadiazole cores .
  • Step 3 : Phosphorus oxychloride (POCl₃)-mediated activation of carbonyl groups for electrophilic substitution, enabling piperidine and furan incorporation .
  • Purification : Recrystallization from ethanol-DMF mixtures and validation via HPLC .

Table 1 : Key Reagents and Conditions

StepReagents/ConditionsPurposeReference
1Diethyl oxalate, NaH, toluenePyrazole formation
2Hydrazine hydrate, refluxTriazole-thiadiazole cyclization
3POCl₃, aromatic acidsElectrophilic substitution

Q. Which analytical techniques are critical for structural characterization?

  • 1H NMR and IR spectroscopy : Confirm functional groups (e.g., hydroxyl, ester) and hydrogen environments .
  • Elemental analysis : Validate stoichiometry (C, H, N, S) .
  • X-ray crystallography (SHELX) : Resolve 3D conformation and planarities of heterocyclic systems (e.g., triazolothiadiazole ring deviations <0.013 Å) .
  • High-performance liquid chromatography (HPLC) : Assess purity (>95% typical) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Variables to test :
  • Catalysts : Substituting POCl₃ with milder agents (e.g., T3P®) to reduce side reactions .
  • Solvents : Polar aprotic solvents (DMF, DMSO) vs. toluene for intermediate solubility .
  • Temperature : Controlled reflux (80–120°C) to balance reaction rate and decomposition .
    • Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .
    • Case Study : Ethanol-DMF (1:1) recrystallization improved purity from 85% to 92% in triazole-thiadiazole derivatives .

Q. How to resolve contradictions between spectral and crystallographic data?

  • Scenario : Discrepancies in hydroxyl group positioning (NMR vs. X-ray).
  • Methodology :
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., tautomerism) .
  • DFT calculations : Compare theoretical and experimental bond angles/planarities .
  • Multi-technique validation : Overlay IR carbonyl stretches with crystallographic bond lengths (e.g., C=O at ~1.21 Å vs. 1700 cm⁻¹) .

Q. What computational strategies predict biological activity?

  • Molecular docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Key interactions include:
  • Hydrogen bonding between hydroxyl groups and heme cofactors.
  • π-π stacking of furan rings with hydrophobic enzyme pockets .
    • MD simulations : Evaluate stability of ligand-enzyme complexes over 100 ns trajectories .
    • ADMET profiling : Predict bioavailability (e.g., LogP ~2.8) and toxicity risks .

Q. How does stereochemistry influence pharmacological activity?

  • Chiral centers : The piperidine-3-carboxylate moiety may exhibit enantiomer-specific binding.
  • Resolution methods :
  • Chiral HPLC : Separate enantiomers using cellulose-based columns .
  • Crystallographic data : Compare dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) to activity .
    • Case Study : (R)-enantiomers of similar triazoles showed 3x higher antifungal activity than (S)-forms .

Methodological Tables

Table 2 : Docking Scores for Enzyme Targets

Target (PDB Code)Binding Affinity (kcal/mol)Key InteractionsReference
14-α-demethylase (3LD6)-9.2H-bond (hydroxyl-heme), π-π (furan)
COX-2 (5KIR)-7.8Hydrophobic (ethyl-thiazole)

Table 3 : Stability Under Accelerated Conditions

ConditionTime (h)Degradation (%)Notes
pH 2.0 (HCl)2415%Ester hydrolysis dominant
pH 7.4 (PBS)245%Stable in physiological buffer
UV light (254 nm)4830%Furan ring photodegradation

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